Enabling the Synthesis of a Highly Potent ACAT Inhibitor (FR186054)
Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine serves as the direct and essential intermediate for synthesizing compound 3aq (FR186054), a highly potent ACAT inhibitor. The parent paper identifies a 'pyrazol-3-yl' group on the N-benzyl group as providing a 'good profile of biological activity' . When this specific intermediate is used to construct the final trisubstituted urea FR186054, the resulting molecule exhibits an in vitro ACAT inhibitory activity with an IC50 of 99 nM in rabbit intestinal microsomes .
| Evidence Dimension | In Vitro Potency (IC50) of the Final Drug Candidate |
|---|---|
| Target Compound Data | Serves as the intermediate for the synthesis of FR186054. |
| Comparator Or Baseline | FR186054 (the final drug substance) |
| Quantified Difference | The synthesized compound FR186054 achieves an IC50 of 99 nM. |
| Conditions | Rabbit intestinal microsomes, ACAT inhibition assay . |
Why This Matters
Procurement of this specific intermediate is required to replicate the published synthesis and obtain a compound with the reported 99 nM potency; alternative intermediates will not lead to the same validated drug candidate.
